molecular formula C18H20FN3O B5842546 N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide

N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide

Cat. No.: B5842546
M. Wt: 313.4 g/mol
InChI Key: QUILCUMMYZFXBP-UHFFFAOYSA-N
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Description

N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations in microdroplets.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quaternary ammonium cations, while substitution reactions can yield various piperazine derivatives with different functional groups.

Scientific Research Applications

N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, docking analyses have suggested binding to specific protein pockets, which may underlie its antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a piperazine ring

Properties

IUPAC Name

N-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-20-18(23)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILCUMMYZFXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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